molecular formula C20H21N5O3S B12418435 Dyrk1A/|A-synuclein-IN-1

Dyrk1A/|A-synuclein-IN-1

Cat. No.: B12418435
M. Wt: 411.5 g/mol
InChI Key: ATNNUKBJZFOVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dyrk1A/α-synuclein-IN-1 is a dual inhibitor targeting both Dyrk1A and α-synuclein aggregation. Dyrk1A, or dual-specificity tyrosine phosphorylation-regulated kinase 1A, is a kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. α-synuclein is a protein associated with neurodegenerative diseases such as Parkinson’s disease. The compound Dyrk1A/α-synuclein-IN-1 has shown potential in neuroprotection and central nervous system permeability .

Preparation Methods

The synthesis of Dyrk1A/α-synuclein-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. The specific synthetic routes and reaction conditions are typically proprietary and detailed in specialized chemical literature. Industrial production methods would involve scaling up these reactions under controlled conditions to ensure purity and yield .

Chemical Reactions Analysis

Dyrk1A/α-synuclein-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

Dyrk1A/α-synuclein-IN-1 has several scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and protein aggregation.

    Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease.

Mechanism of Action

Dyrk1A/α-synuclein-IN-1 exerts its effects by inhibiting the activity of Dyrk1A and preventing the aggregation of α-synuclein. Dyrk1A phosphorylates various substrates, including α-synuclein, which can lead to the formation of toxic aggregates. By inhibiting Dyrk1A, the compound reduces the phosphorylation and aggregation of α-synuclein, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Dyrk1A/α-synuclein-IN-1 is unique in its dual inhibition of both Dyrk1A and α-synuclein aggregation. Similar compounds include:

Properties

Molecular Formula

C20H21N5O3S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H21N5O3S/c26-15-5-6-16-17(11-15)29-20(24-16)25-19(28)23-14-3-1-13(2-4-14)22-18(27)12-7-9-21-10-8-12/h1-6,11-12,21,26H,7-10H2,(H,22,27)(H2,23,24,25,28)

InChI Key

ATNNUKBJZFOVTK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.